5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a pyrrolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Coupling with Fluorophenyl Group: The thiazole intermediate is then coupled with 4-fluoroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired thiazole-fluorophenyl intermediate.
Formation of the Pyrrolone Ring: The final step involves the cyclization of the thiazole-fluorophenyl intermediate with an appropriate amine and a carbonyl source under acidic conditions to form the pyrrolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolone ring can be reduced to form alcohol derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
1-(4-Fluorophenyl)pyrrol-3-one Derivatives: Compounds with similar pyrrolone rings but different substituents.
Uniqueness
5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13ClFN3OS |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H13ClFN3OS/c20-12-3-1-11(2-4-12)15-10-26-19(23-15)17-16(25)9-24(18(17)22)14-7-5-13(21)6-8-14/h1-8,10,22,25H,9H2 |
InChI Key |
JTCJDHPABNZSME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.